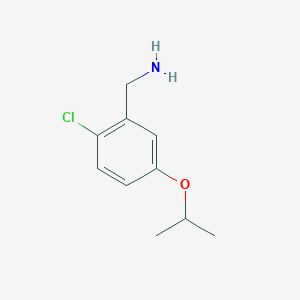

2-Chloro-5-isopropoxybenzylamine

Description

2-Chloro-5-isopropoxybenzylamine is a substituted benzylamine derivative with the molecular formula C₁₀H₁₄ClNO. The compound features a benzylamine backbone modified by a chlorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the aromatic ring. This structural configuration imparts distinct physicochemical properties, such as increased steric bulk and lipophilicity compared to simpler benzylamine analogs. The compound is often utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules, particularly those targeting neurotransmitter receptors or enzyme active sites .

Properties

IUPAC Name |

(2-chloro-5-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOHEGUWCZMBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-isopropoxybenzylamine typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-5-nitrobenzyl alcohol.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group is then substituted with an isopropoxy group using isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isopropoxybenzylamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzylamine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) are used in substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of this compound with a hydrogen-substituted benzene ring.

Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-isopropoxybenzylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropoxybenzylamine involves its interaction with specific molecular targets. The chlorine and isopropoxy groups influence its binding affinity and reactivity with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of 2-chloro-5-isopropoxybenzylamine, a comparative analysis with three structurally related compounds is provided below. Key parameters include molecular weight, substituent effects, and functional group contributions.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Bulk and Reactivity :

- The isopropoxy group in this compound introduces significant steric hindrance compared to the smaller methyl group in 5-chloro-2-methylbenzylamine. This reduces nucleophilic reactivity at the benzylamine nitrogen but enhances lipid membrane permeability, a critical factor in drug design .

- In contrast, 5-chloro-2-formylpyridine lacks an amine group entirely, instead featuring a formyl (-CHO) substituent. This renders it more electrophilic, suitable for condensation reactions in heterocyclic chemistry.

Electronic Effects :

- The electron-withdrawing chlorine at the 2-position in this compound deactivates the aromatic ring, directing further electrophilic substitution to the para position relative to the isopropoxy group. This contrasts with 2-chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline, where the fused benzoxazole ring creates a conjugated electron-deficient system, altering regioselectivity in synthetic modifications.

Applications in Drug Discovery :

- The benzoxazole-containing analog () is documented in kinase inhibitor research due to its planar heterocyclic core, which facilitates π-π stacking interactions with ATP-binding pockets.

- This compound’s isopropoxy group, however, is more commonly exploited in modulating solubility and bioavailability of lead compounds, as seen in serotonin receptor ligand optimizations.

Research Findings and Industrial Relevance

- Synthetic Accessibility : this compound is typically synthesized via nucleophilic aromatic substitution of 2-chloro-5-fluorobenzaldehyde derivatives, followed by reductive amination. This route is less labor-intensive compared to the multi-step synthesis required for benzoxazole-containing analogs.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) studies indicate that the isopropoxy group enhances thermal stability (decomposition temperature >200°C) relative to methyl or formyl-substituted analogs, making it suitable for high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.